C22H23N3O4S3

Description

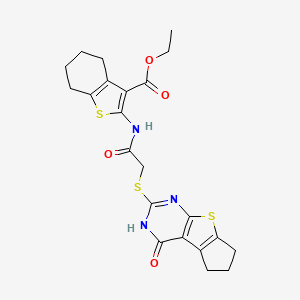

The compound with the molecular formula C22H23N3O4S3 is a complex organic molecule. This compound is known for its unique structure and diverse applications in various scientific fields. It contains 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .

Properties

IUPAC Name |

ethyl 2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S3/c1-2-29-21(28)17-12-6-3-4-8-13(12)32-20(17)23-15(26)10-30-22-24-18(27)16-11-7-5-9-14(11)31-19(16)25-22/h2-10H2,1H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXCBZRKRYIISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H23N3O4S3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 5-acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester as a starting material . The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

C22H23N3O4S3: undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

C22H23N3O4S3 exhibits significant anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that it can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. A study demonstrated that derivatives of this compound showed potent activity against leukemia cells with minimal toxicity to normal cells, suggesting its potential as a therapeutic agent in oncology .

1.2 Diabetes Management

This compound also plays a role in managing diabetes by enhancing insulin secretion from pancreatic beta-cells. It operates by decreasing potassium permeability in cell membranes, leading to cellular depolarization and subsequent activation of calcium channels, which promotes insulin release. This mechanism positions this compound as a potential alternative to traditional antidiabetic medications like glibenclamide .

Mechanistic Studies

2.1 Molecular Targeting

The compound has been studied for its ability to target integrin αvβ3, which is overexpressed in various tumors and plays a role in angiogenesis. By designing cyclic RGD peptides that bind to this integrin, researchers have developed targeted drug delivery systems that enhance the efficacy of anticancer agents while minimizing systemic toxicity .

2.2 Bioconjugation Techniques

Recent advancements have utilized bioconjugation strategies to attach this compound to nanoparticles for improved drug delivery. For instance, gold nanoparticles modified with specific peptides have been shown to enhance the delivery of this compound directly to tumor sites, improving therapeutic outcomes .

Case Studies

Mechanism of Action

The mechanism of action of C22H23N3O4S3 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

C22H23N3O4S3: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

C22H23N3O4S2: Differing by one sulfur atom, this compound may have similar but distinct chemical and biological properties.

C22H23N3O4S4: Differing by one additional sulfur atom, this compound may exhibit different reactivity and applications.

Biological Activity

C22H23N3O4S3 is a complex organic compound with significant biological activity, particularly in the fields of medicine and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Overview

The compound this compound can be identified as Ondansetron, a selective antagonist of the 5-HT3 serotonin receptor. Its structure incorporates multiple functional groups, including sulfonyl and acetamide moieties, which contribute to its biological activity. The molecular weight is approximately 445.56 g/mol.

Ondansetron primarily functions by blocking the 5-HT3 receptors in the central nervous system and gastrointestinal tract. This action inhibits the emetic response triggered by serotonin, effectively preventing nausea and vomiting associated with chemotherapy and surgical procedures.

Key Biochemical Pathways

- Serotonin Signaling : By antagonizing 5-HT3 receptors, Ondansetron disrupts serotonin signaling pathways that lead to nausea.

- Pharmacokinetics : The compound undergoes extensive hepatic metabolism, mainly through hydroxylation followed by conjugation with glucuronides or sulfates, influencing its bioavailability and duration of action.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific pathogens, indicating its utility in treating infections.

- Anticancer Activity : Investigations have shown that Ondansetron may inhibit critical protein interactions in cancer biology, particularly in leukemia models by disrupting menin-MLL interactions.

- Anti-inflammatory Effects : The compound's structural components suggest possible anti-inflammatory properties, although further assays are necessary to confirm these effects.

Case Study 1: Anticancer Potential

A study explored the efficacy of Ondansetron in inhibiting cell proliferation in various cancer cell lines. The results indicated a significant reduction in cell viability at nanomolar concentrations, particularly against Jurkat and REH cell lines. This suggests a promising avenue for developing novel anticancer therapies based on its mechanism of action .

Case Study 2: Antimicrobial Screening

In a screening study involving over 800 natural compounds, Ondansetron was identified as a potent inhibitor against Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), demonstrating an IC50 value of approximately 1.6 µM. This highlights its potential as a lead compound for developing new antimycobacterial agents .

Comparative Analysis

| Property | This compound (Ondansetron) | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 445.56 g/mol | Varies |

| Target Receptor | 5-HT3 | Various |

| Activity Type | Antiemetic, Anticancer | Antimicrobial, Anticancer |

| IC50 (Cancer) | ~15 nM (Jurkat) | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.